molecular formula C8H12N2 B183365 1-Azabicyclo[2.2.2]octane-3-carbonitrile CAS No. 51627-76-0

1-Azabicyclo[2.2.2]octane-3-carbonitrile

Cat. No.: B183365
CAS No.: 51627-76-0
M. Wt: 136.19 g/mol
InChI Key: ICSMHHPNBLZOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[222]octane-3-carbonitrile is a nitrogen-containing bicyclic compound It is structurally characterized by a bicyclic framework with a nitrogen atom incorporated into the ring system

Mechanism of Action

Target of Action

The primary target of 1-Azabicyclo[22It’s structurally related to the family of tropane alkaloids . These alkaloids are known to interact with various biological targets, displaying a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 1-Azabicyclo[22Given its structural similarity to tropane alkaloids, it may share similar interactions with its targets .

Biochemical Pathways

The specific biochemical pathways affected by 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to influence various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[22Its boiling point is reported to be 95-100 °C (at 0.1 Torr), and it has a predicted density of 1.08±0.1 g/cm3 . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to have a wide array of interesting biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]octane-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable nitrile with a bicyclic amine can yield the desired compound. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as lithium diisopropylamide (LDA) at low temperatures .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency. The scalability of these methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the bicyclic framework.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Azabicyclo[2.2.2]octane-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its pharmacological activities, including potential use as a drug candidate for neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octane-3-carbonitrile can be compared with other similar compounds, such as:

    1-Azabicyclo[2.2.2]octane: Lacks the nitrile group but shares the bicyclic structure.

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring system and nitrogen placement.

    1-Azabicyclo[1.1.0]butane: A smaller bicyclic compound with distinct chemical properties.

Uniqueness: The presence of the nitrile group in this compound imparts unique reactivity and potential for functionalization, distinguishing it from other bicyclic amines .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSMHHPNBLZOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902750
Record name NoName_3302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-76-0
Record name 1-azabicyclo(2.2.2)-octane, 3-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

20.4 g (163 mmol) of 3-quinuclidinone and 41.4 g (212 mmol) of (4-toluenesulfonyl)methyl isocyanide are introduced into 435 ml of 1,2-dimethoxyethane and 16 ml of dry ethanol while cooling in ice. 45.7 g (407 mmol) of potassium tert-butoxide are slowly added in such a way that the temperature does not rise above 10° C. The mixture is then heated at 40° C. for 2.5 h. After cooling to RT, the resulting solid is filtered off. The filtrate is concentrated and chromatographed on neutral alumina (mobile phase: dichloromethane→ethyl acetate→ethyl acetate/methanol 50:1). 22.9 g (quant.) of the racemic product are obtained in slightly impure form.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of potassium tert-butoxide (18.27 ml) in 1:1 (v/v) mixture of dimethoxyethane and ethanol (100 ml) was added slowly to a stirred mixture of 3-quinuclidinone (8.14 g), tosylmethylisocyanate (16.53 g) in dry ethanol (6.5 ml), and dry dimethoxyethane (228 ml) under an atmosphere of argon whilst maintaining the temperature below 10° C. The reaction mixture was allowed to warm to ambient temperature and stirred at this temperature for 30 minutes. The reaction mixture was then stirred at 40° C. for 3 hours. The reaction mixture was cooled, filtered and the filtrate evaporated. The residue was purified by flash column chromatography on alumina (Brockmann Grade I) using a 2:98 (v/v) mixture of methanol/ethyl acetate as eluant to give 3-cyanoquinuclidine (6.6 g), microanalysis, found: C, 67.6; H, 8.5; N, 18.7%; C8H12N2 requires: C, 70.6; H, 8.8; N, 20.6%; NMR (CDCl3): 1.4-1.7 (3H, m), 1.85-2.0 (1H, m) 2.0-2.1 (1H, m) and 2.6-3.4 (7H, m); m/z 137 (M+H).
Quantity
18.27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step Two
Quantity
16.53 g
Type
reactant
Reaction Step Two
Quantity
228 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azabicyclo[2.2.2]octane-3-carbonitrile
Reactant of Route 2
1-Azabicyclo[2.2.2]octane-3-carbonitrile
Reactant of Route 3
1-Azabicyclo[2.2.2]octane-3-carbonitrile
Reactant of Route 4
1-Azabicyclo[2.2.2]octane-3-carbonitrile
Reactant of Route 5
1-Azabicyclo[2.2.2]octane-3-carbonitrile
Reactant of Route 6
1-Azabicyclo[2.2.2]octane-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.